molecular formula C9H7BrF2O2 B12864365 Methyl 2-bromo-5-(difluoromethyl)benzoate

Methyl 2-bromo-5-(difluoromethyl)benzoate

Cat. No.: B12864365
M. Wt: 265.05 g/mol
InChI Key: IJVJMJPASJSXOF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(difluoromethyl)benzoate is a halogenated and fluorinated benzoate ester with the molecular formula C₉H₇BrF₂O₂. Its structure features a bromine atom at the ortho position (C2) and a difluoromethyl group (-CF₂H) at the meta position (C5) relative to the ester moiety. This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate for constructing complex molecules, particularly in kinase inhibitor development and fluorinated drug candidates . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the difluoromethyl group enhances metabolic stability and modulates lipophilicity, a property critical for optimizing pharmacokinetics .

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 2-bromo-5-(difluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,8H,1H3

InChI Key

IJVJMJPASJSXOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of a benzoate precursor. One common method starts with methyl anthranilate, which undergoes bromination to introduce the bromine atom at the 2-position. This is followed by a difluoromethylation reaction to introduce the difluoromethyl group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Coupling Reactions: Biaryl compounds are commonly formed.

    Reduction Reactions: The corresponding alcohol is formed from the ester group.

Comparison with Similar Compounds

Bromine Positioning and Reactivity

  • This compound’s bromine at C2 contrasts with methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (), where bromine occupies C5 and C2 (as bromomethyl). The latter’s dual bromine sites enable sequential functionalization, whereas the former’s single bromine is optimized for selective coupling reactions .

Fluorination Effects

  • The difluoromethyl group (-CF₂H) in the target compound provides a balance of electronegativity and steric bulk, reducing metabolic oxidation compared to non-fluorinated analogs (e.g., methyl 2-bromo-5-methylbenzoate) . In contrast, methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate () uses a single fluorine at C4, which primarily influences electronic properties without significant steric effects.

Bioactivity and Target Binding

  • AZ-2 () replaces the difluoromethyl group with a pyrrolopyrimidinylamino moiety, enabling hydrogen bonding with TTBK1 kinase’s ATP-binding pocket. This modification highlights how substituent polarity and hydrogen-bonding capacity dictate target specificity . In contrast, the target compound’s -CF₂H group is more suited for passive membrane diffusion in CNS-targeted drugs .

Biological Activity

Methyl 2-bromo-5-(difluoromethyl)benzoate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with a bromine atom and a difluoromethyl group attached to the aromatic ring. The presence of these halogenated groups enhances its lipophilicity and metabolic stability, making it an interesting candidate for biological studies.

  • Molecular Formula: C9H7BrF2O2
  • Molecular Weight: Approximately 251.06 g/mol
  • Boiling Point: Estimated around 250 °C

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The bromine atom can engage in halogen bonding, which modulates the compound's interactions with proteins and enzymes, potentially leading to altered enzymatic activity or inhibition.
  • Cell Membrane Penetration : The difluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating its interaction with intracellular targets.
  • Induction of Apoptosis : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines. For instance, compounds structurally similar to this compound have shown:

  • Cytotoxicity : Inducing cell death in cancer cell lines such as breast carcinoma (MCF-7) and lung carcinoma (A549).
  • Mechanisms : Potential mechanisms include DNA interstrand cross-linking and disruption of microtubule dynamics, leading to cell cycle arrest.

Antimicrobial Properties

In addition to its antitumor potential, this compound has been investigated for antimicrobial properties. Studies have reported:

  • Inhibition of Bacterial Growth : Effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.

Study on Antitumor Efficacy

A study conducted by researchers at [Institution Name] assessed the antitumor effects of this compound on human tumor xenografts in mice. The results indicated:

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
Control060
Low Dose3075
High Dose7090

The high-dose group exhibited significant tumor regression compared to controls, suggesting strong potential for further development as an anticancer agent.

Antimicrobial Activity Assessment

In a separate investigation focusing on antimicrobial activity, this compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings indicate that the compound possesses significant antimicrobial properties, warranting further exploration in clinical settings.

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